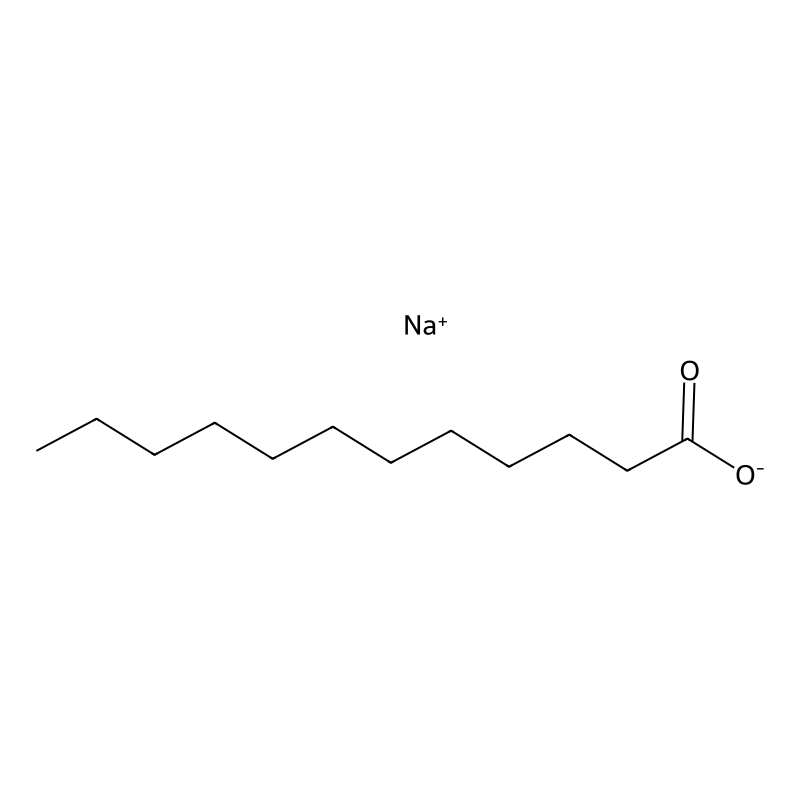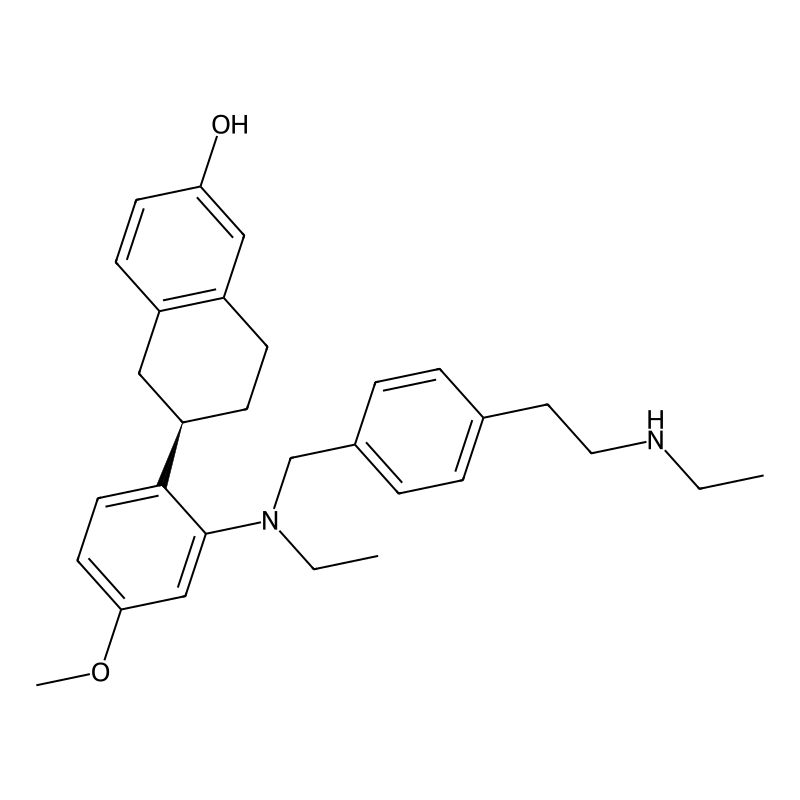Sodium laurate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Membrane Proteomics
Sodium laurate plays a crucial role in the field of membrane proteomics, which focuses on the study of proteins embedded within the cell membrane. It acts as a detergent, effectively lysing (breaking down) the membranes and solubilizing (dissolving) the membrane proteins, making them accessible for further analysis using techniques like mass spectrometry. Compared to other commonly used detergents in this field, sodium laurate offers several advantages:
- Compatibility with proteases: Unlike some detergents that interfere with enzymes used to digest proteins for analysis, sodium laurate is compatible with enzymes like trypsin and chymotrypsin, crucial for protein identification.
- Efficient protein solubilization: Studies have shown that sodium laurate is as efficient as sodium dodecyl sulfate (SDS), a widely used detergent, in solubilizing membrane proteins.
- Easy removal: Sodium laurate can be efficiently removed from samples using a phase transfer method after acidification, ensuring it doesn't interfere with subsequent analysis by mass spectrometry.
These properties make sodium laurate a valuable tool for researchers studying membrane proteins, which are essential for various cellular functions and often difficult to analyze due to their location within the membrane.
Irritancy Testing
Sodium laurate has been used in research to compare its potential for skin irritation with other commonly used detergents in various products like soaps and shampoos. Studies comparing its effects to other detergents like sodium lauryl sulfate (SLS) have shown mixed results:
- Some studies suggest comparable irritation: One study found that both sodium laurate and SLS caused similar levels of irritation, including burning sensations, redness, and scaling, in a repeated exposure model.
- Other studies suggest lower irritation potential: However, other research indicates that sodium laurate may be less irritating than SLS, with participants experiencing fewer exposures due to discomfort compared to SLS.
Sodium laurate is a chemical compound with the formula and is classified as the sodium salt of lauric acid, a fatty acid. It appears as a white solid and is commonly used in various applications, particularly in the formulation of soaps and detergents due to its surfactant properties . Sodium laurate plays a significant role in emulsification, allowing oils and fats to mix with water, which enhances cleaning efficiency.
Sodium laurate can be irritating to the skin and eyes, especially in high concentrations []. Prolonged or repeated exposure can cause dryness, redness, and itching. It's generally considered non-toxic upon ingestion but can cause gastrointestinal upset [].
Here are some additional points to consider:
This reaction illustrates the precipitation of calcium laurate from sodium laurate, which is a common issue in cleaning applications where hard water is present . Additionally, sodium laurate can hydrolyze in aqueous solutions to form lauric acid and sodium hydroxide:
Sodium laurate exhibits various biological activities. It has been studied for its effects on cell membranes and its potential antibacterial properties. Research indicates that sodium laurate may disrupt bacterial cell membranes, leading to cell lysis and death . Furthermore, it has been used in studies involving peripheral arterial disease in animal models .
In terms of toxicity, sodium laurate can cause skin irritation and has been classified as potentially harmful to aquatic organisms due to its surfactant properties .
Sodium laurate can be synthesized through the neutralization of lauric acid with sodium hydroxide or sodium carbonate. The general reaction for this synthesis is:
This method yields sodium laurate along with water as a byproduct. The purity of the final product can be enhanced through recrystallization processes.
Sodium laurate is widely utilized in various industries due to its surfactant properties:
- Cosmetics and Personal Care: Used in soaps, shampoos, and lotions for its emulsifying properties.
- Food Industry: Acts as an emulsifier and stabilizer in food products.
- Pharmaceuticals: Employed as an excipient in drug formulations.
- Industrial Cleaning: Serves as a detergent in cleaning products due to its ability to interact with oils and greases.
Studies have shown that sodium laurate interacts with various substances, affecting its efficacy and safety. For instance, when exposed to hard water containing calcium or magnesium ions, sodium laurate forms insoluble compounds that reduce its cleaning effectiveness . Additionally, research into its hydrolysis indicates that sodium laurate can facilitate the transfer of fatty acids into oil phases during emulsification processes .
Several compounds share structural similarities with sodium laurate. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Sodium myristate | Derived from myristic acid; slightly longer carbon chain. | |
| Sodium palmitate | Derived from palmitic acid; commonly used in food products. | |
| Sodium stearate | Derived from stearic acid; used in cosmetics and soaps. |
Uniqueness of Sodium Laurate: Sodium laurate's unique feature lies in its moderate chain length (twelve carbon atoms), which provides a balance between solubility and emulsifying power. This makes it particularly effective for personal care formulations where mildness is desired without compromising cleaning ability.
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 53 of 218 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 165 of 218 companies with hazard statement code(s):;
H315 (81.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (72.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (27.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (30.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
Other CAS
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Cleansing; Emulsifying; Surfactant
General Manufacturing Information
Construction
Mining (except oil and gas) and support activities
Soap, cleaning compound, and toilet preparation manufacturing
Dodecanoic acid, sodium salt (1:1): ACTIVE








